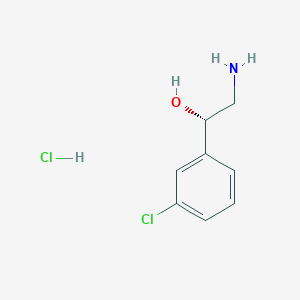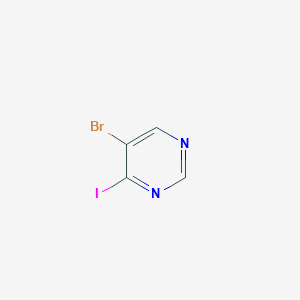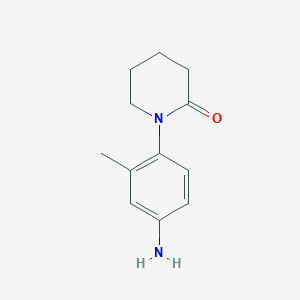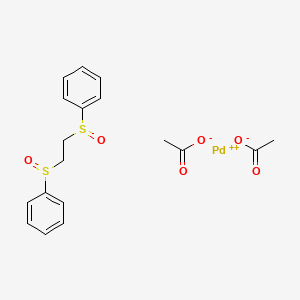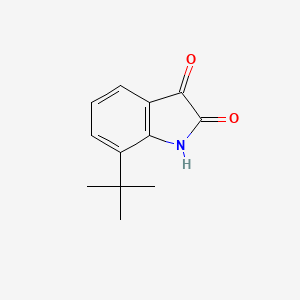
7-(叔丁基)吲哚啉-2,3-二酮
描述
7-(tert-Butyl)indoline-2,3-dione is a chemical compound belonging to the indoline family, characterized by the presence of a tert-butyl group at the 7th position of the indoline-2,3-dione structure. Indoline derivatives are significant in various fields due to their diverse biological and chemical properties .
科学研究应用
7-(tert-Butyl)indoline-2,3-dione has several scientific research applications, including:
作用机制
Target of Action
It is known that indole derivatives, which include 7-(tert-butyl)indoline-2,3-dione, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
生化分析
Biochemical Properties
7-(tert-Butyl)indoline-2,3-dione plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in reducing oxidative damage in cells. Additionally, 7-(tert-Butyl)indoline-2,3-dione can bind to proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .
Cellular Effects
7-(tert-Butyl)indoline-2,3-dione affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate the Nrf2 pathway, leading to the upregulation of antioxidant genes and enhancing the cell’s ability to combat oxidative stress. Furthermore, 7-(tert-Butyl)indoline-2,3-dione can inhibit the NF-κB pathway, reducing inflammation and promoting cell survival .
Molecular Mechanism
The molecular mechanism of 7-(tert-Butyl)indoline-2,3-dione involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to the active sites of enzymes, inhibiting their activity and preventing the formation of reactive oxygen species. Additionally, 7-(tert-Butyl)indoline-2,3-dione can activate transcription factors such as Nrf2, leading to the upregulation of antioxidant genes. These molecular interactions contribute to its protective effects against oxidative stress and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(tert-Butyl)indoline-2,3-dione change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to light and heat. Long-term studies have shown that 7-(tert-Butyl)indoline-2,3-dione can maintain its protective effects on cellular function over extended periods. Its efficacy may decrease with prolonged exposure to oxidative stress .
Dosage Effects in Animal Models
The effects of 7-(tert-Butyl)indoline-2,3-dione vary with different dosages in animal models. At low doses, it exhibits protective effects against oxidative stress and inflammation. At high doses, it can cause toxic effects, such as liver damage and impaired kidney function. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage do not enhance its efficacy .
Metabolic Pathways
7-(tert-Butyl)indoline-2,3-dione is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites. These metabolites can further interact with cellular components, influencing metabolic flux and metabolite levels. Additionally, 7-(tert-Butyl)indoline-2,3-dione can modulate the activity of enzymes involved in antioxidant defense, enhancing the cell’s ability to detoxify reactive oxygen species .
Transport and Distribution
Within cells and tissues, 7-(tert-Butyl)indoline-2,3-dione is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion and active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The compound’s lipophilicity allows it to accumulate in lipid-rich compartments, such as cell membranes and organelles .
Subcellular Localization
The subcellular localization of 7-(tert-Butyl)indoline-2,3-dione is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its protective effects. Additionally, 7-(tert-Butyl)indoline-2,3-dione can undergo post-translational modifications, such as phosphorylation and acetylation, which can affect its activity and function within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-Butyl)indoline-2,3-dione typically involves the reaction of indoline-2,3-dione with tert-butyl reagents under specific conditions. One common method includes the radical coupling of indolin-2-ones with tert-butylhydroperoxy radicals, which can be further transformed into indoline-2,3-diones under air . Another approach involves the use of tert-butyl-substituted triazinoindole derivatives .
Industrial Production Methods
Industrial production methods for 7-(tert-Butyl)indoline-2,3-dione are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to ensure high yield and purity.
化学反应分析
Types of Reactions
7-(tert-Butyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the indoline ring structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized indoline derivatives, while substitution reactions can introduce functional groups like halogens or alkyl groups .
相似化合物的比较
Similar Compounds
Indoline-2,3-dione: Lacks the tert-butyl group, making it less hydrophobic and potentially less bioactive.
tert-Butyl-substituted indoles: Similar in structure but may have different substitution patterns affecting their reactivity and biological properties.
Uniqueness
7-(tert-Butyl)indoline-2,3-dione is unique due to the presence of the tert-butyl group, which enhances its hydrophobicity and potentially its biological activity. This structural feature distinguishes it from other indoline derivatives and contributes to its specific chemical and biological properties .
属性
IUPAC Name |
7-tert-butyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-12(2,3)8-6-4-5-7-9(8)13-11(15)10(7)14/h4-6H,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFXVLYLDZCGJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC2=C1NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483509 | |
| Record name | 1H-Indole-2,3-dione, 7-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57817-00-2 | |
| Record name | 1H-Indole-2,3-dione, 7-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


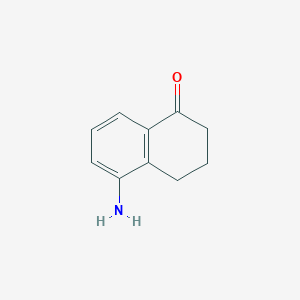
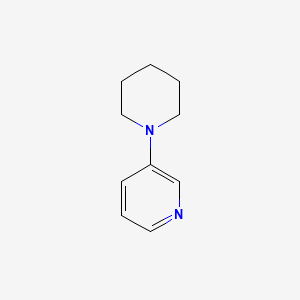
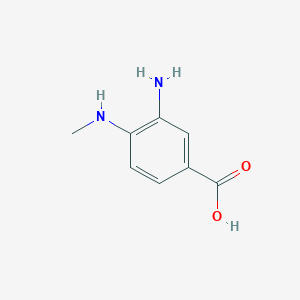

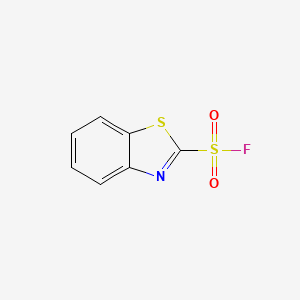

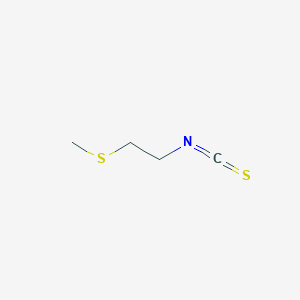
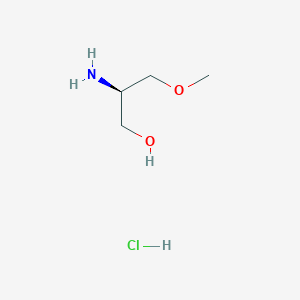
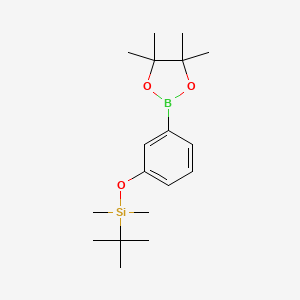
![[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid](/img/structure/B1279865.png)
